Solubility Profile & Handling Guide: 4-Aminoquinazoline-7-Carboxylic Acid
Solubility Profile & Handling Guide: 4-Aminoquinazoline-7-Carboxylic Acid
This guide serves as a technical operating standard for the handling, solubilization, and formulation of 4-aminoquinazoline-7-carboxylic acid (CAS: 21423-86-9 / Generic analogs).[1][2][3] It is designed for medicinal chemists and biologists requiring precise control over compound delivery in cellular or enzymatic assays.[2][4]
[1][2][4]
Executive Technical Summary
4-aminoquinazoline-7-carboxylic acid presents a classic "solubility paradox" common to amphiphilic kinase inhibitor intermediates. While the quinazoline core is lipophilic (aromatic stacking), the C7-carboxylic acid moiety introduces strong pH-dependent behavior.[1][2][3]
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Primary Solvent (DMSO): Highly soluble (>50 mM).[1][2][3][4] The preferred vehicle for stock solutions.[2][4]
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Aqueous Solubility: Negligible in pure water (neutral pH) due to intermolecular hydrogen bonding and crystal lattice energy.[1][2][3]
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Critical Handling Constraint: This compound exhibits zwitterionic character near pH 4.0–5.0, creating a "solubility valley" where precipitation is most likely.[1][2][3][4]
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Operational Directive: Always prepare stocks in anhydrous DMSO. For aqueous dilution, ensure the final buffer pH is >7.2 (anionic state) or <3.0 (cationic state) to maintain solubility.[1][2][3]
Physicochemical Characterization
To predict solubility behavior, we must analyze the ionization states.[1][2][3][4] This molecule contains two competing ionizable groups:[1][2][3][4]
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Acidic Domain: The carboxylic acid at position 7 (Theoretical pKa ≈ 4.2 – 4.5).[2][3]
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Basic Domain: The N1-nitrogen on the quinazoline ring and the exocyclic amine (Theoretical pKa ≈ 3.5 – 4.8).[2]
| Property | Value / Characteristic | Implication for Solubility |
| Molecular Weight | ~189.17 g/mol | Low MW favors dissolution, but crystal packing dominates.[1][2][4] |
| Solid State | High-melting crystalline solid (>300°C) | High lattice energy requires significant energy (heat/solvent) to break.[1][2][3] |
| LogP (Predicted) | ~0.8 – 1.2 | Moderately lipophilic; requires organic co-solvent (DMSO).[1][2][3][4] |
| pKa (Acid) | ~4.2 (COOH) | At pH 7.4, the molecule is negatively charged (COO⁻), improving solubility.[1][2][3][4] |
| pKa (Base) | ~4.0 (Quinazoline N) | At pH < 3, the molecule is positively charged (NH⁺), improving solubility.[1][2][3][4] |
The Isoelectric Trap: Between pH 3.5 and 5.0, the molecule exists largely as a neutral or zwitterionic species with net-zero charge.[1][2][4] Solubility is lowest in this region. [3][4]
Protocol A: Preparation of Master Stock (DMSO)
Objective: Create a stable, high-concentration stock solution (typically 10 mM or 50 mM) free of micro-aggregates.
Reagents:
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Compound: 4-aminoquinazoline-7-carboxylic acid (Solid).[1][2][4]
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Solvent: Dimethyl sulfoxide (DMSO), Anhydrous (≥99.9%), stored over molecular sieves.[1][2][3][4]
Step-by-Step Workflow:
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Weighing: Weigh the target mass into a glass vial (avoid plastic microfuge tubes for long-term storage to prevent leaching).
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to the center of the vial.
-
Dissolution:
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Vortex: 30 seconds at high speed.
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Sonication (Critical): Sonicate in a water bath at 35°C–40°C for 5–10 minutes. The high melting point of quinazoline acids often requires thermal energy to disrupt crystal lattices.[2][4]
-
Visual Check: Hold vial against a light source.[2][4] The solution must be perfectly clear. Any turbidity indicates undissolved micro-crystals.[2][4]
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-
Storage: Aliquot into amber glass vials with Teflon-lined caps. Store at -20°C.
Protocol B: Aqueous Dilution (The "Crash-Out" Avoidance)
Objective: Dilute the DMSO stock into aqueous assay buffer without precipitation.
The Mechanism of Failure: Directly injecting a high-concentration DMSO stock into a static volume of water causes a rapid change in solvent dielectric constant.[2] The compound molecules aggregate faster than they can disperse.[2][4]
Correct Dilution Strategy (Intermediate Step):
-
Prepare Buffer: Use PBS or HEPES adjusted to pH 7.4 or higher .[2][4]
-
Intermediate Dilution:
-
Final Dilution (Dropwise):
Visualization: Solubility Logic & Workflow
The following diagram illustrates the decision logic for solvent selection based on pH and the operational workflow for stock preparation.
Figure 1: Solubility decision matrix demonstrating the critical dependence on pH and solvent choice.[1][2][3][4] Green paths indicate viable protocols; red paths indicate high risk of precipitation.[1][2][4]
Troubleshooting & Best Practices
| Observation | Root Cause | Corrective Action |
| Cloudiness upon thawing stock | DMSO absorbed atmospheric moisture (hygroscopic).[1][2][4] | Warm to 37°C and sonicate. If cloudiness persists, discard and make fresh using new DMSO. |
| Precipitation in Assay Media | pH of media is too low (< 7.[2]0) or concentration is too high.[1][2][3] | Verify media pH.[2][4][5][6] Lower the final compound concentration.[2][4] Ensure final DMSO % is < 1%.[2][4] |
| Inconsistent IC50 data | Serial dilution performed in water instead of DMSO. | Perform all serial dilutions in 100% DMSO first, then transfer to aqueous buffer in one final step. |
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 84759, 4-Aminoquinazoline.[1][2][3][4] Retrieved from [Link][1][2][3][4]
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Lipinski, C. A. (2000). Drug-like properties and the causes of poor solubility and poor permeability.[1][2] Journal of Pharmacological and Toxicological Methods.[2][4] (Foundational text on solubility/LogP relationships).
-
Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems.[1][2][3][4][5] University of Rhode Island Digital Commons.[2][4][5] Retrieved from [Link] (Mechanistic basis for zwitterionic solubility profiles).
-
Bhattachar, S. N., et al. (2006). Solubility: it's not just for physical chemists.[1][2][3][4] Drug Discovery Today.[2][4] (Technical guide on DMSO stock management).
Disclaimer: This guide is based on theoretical physicochemical principles and standard laboratory practices for quinazoline derivatives. Always consult the specific Certificate of Analysis (CoA) for your batch.[1][2][3]
Sources
- 1. dergipark.org.tr [dergipark.org.tr]
- 2. PubChemLite - 4-aminoquinazoline-7-carboxylic acid (C9H7N3O2) [pubchemlite.lcsb.uni.lu]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 6. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]
